5-Bromooxazolo[4,5-b]pyridine-2-thiol
Description
Properties
Molecular Formula |
C6H3BrN2OS |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
5-bromo-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-2-1-3-5(8-4)9-6(11)10-3/h1-2H,(H,8,9,11) |
InChI Key |
LHISDXZYQJJCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC(=S)N2)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5 Bromooxazolo 4,5 B Pyridine 2 Thiol
Reactivity of the Thiol Moiety
The thiol group at the 2-position of the oxazole (B20620) ring is a key functional handle for derivatization. Its reactivity is characterized by its participation in tautomeric equilibria, susceptibility to alkylation, and oxidation to higher oxidation states.
Like many heterocyclic mercaptans, 5-Bromooxazolo[4,5-b]pyridine-2-thiol can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a fundamental aspect of its chemical nature, influencing its reactivity and spectroscopic properties.
In the solid state and in solution, the equilibrium generally favors the thione tautomer, a phenomenon observed in analogous systems such as 2-pyridinethione and various azole-thiones. researchgate.netscispace.com The dominance of the thione form is attributed to a combination of electronic effects and its capacity for strong intermolecular hydrogen bonding in the condensed phase. scispace.comjocpr.com The solvent environment plays a crucial role; protic solvents can stabilize the thione form through hydrogen bonding interactions with the thiocarbonyl sulfur and the N-H group. researchgate.netjocpr.com Conversely, in alkaline solutions, the equilibrium can shift towards the deprotonated thiolate form, which is a potent nucleophile. jocpr.com

Studies on related compounds, such as 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have utilized methods like HPLC-MS to quantify the ratio of tautomers in solution, confirming the prevalence of the thione form under neutral conditions. jocpr.com Spectroscopic methods, including UV and IR spectroscopy, are also employed to study this tautomerism, as the two forms exhibit distinct absorption characteristics. jocpr.com
The sulfur atom of the thiol/thione moiety is highly nucleophilic, particularly in its thiolate form after deprotonation with a base. This makes it readily susceptible to S-alkylation reactions with various electrophiles. These reactions are crucial for introducing diverse functional groups and extending the molecular framework.
Common alkylating agents include simple alkyl halides, such as methyl iodide, and activated halides like propargyl bromide. The reaction typically proceeds by treating the parent thiol with a base (e.g., sodium carbonate, potassium carbonate) to generate the thiolate anion, followed by the addition of the electrophile.
Methylthiolation: Reaction with methyl iodide yields the 2-(methylthio) derivative. This S-methyl group can serve as a leaving group in subsequent nucleophilic substitution reactions, further expanding the synthetic utility.
Propargylation: The introduction of a propargyl group via reaction with propargyl bromide provides a terminal alkyne functionality. This alkyne can then participate in further transformations, such as "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the oxazolopyridine core to other molecular fragments, like aromatic azides, forming 1,2,3-triazole linkages.
These alkylation reactions provide stable thioether derivatives that are key intermediates for more complex syntheses.
| Reactant | Alkylating Agent | Product | Application of Product |
| This compound | Methyl Iodide | 5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine | Intermediate for nucleophilic substitution reactions |
| This compound | Propargyl Bromide | 5-Bromo-2-(prop-2-yn-1-ylthio)oxazolo[4,5-b]pyridine | Precursor for click chemistry reactions |
| Oxazolo[4,5-b]pyridine-2-thiol (B2489188) (parent compound) | Ethyl Iodide | 2-(Ethylthio)oxazolo[4,5-b]pyridine | Precursor for fused-triheterocyclic compounds |
This table is based on reactivity patterns observed in the oxazolo[4,5-b]pyridine (B1248351) scaffold.
The sulfur atom in the S-alkylated derivatives of this compound can be readily oxidized to form the corresponding sulfoxides and sulfones. These oxidations modify the electronic properties and steric profile of the substituent at the 2-position. The oxidation state can be controlled by the choice of oxidant and reaction conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov
Commonly used oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Sulfoxide Formation: Careful control of the stoichiometry of the oxidizing agent (e.g., one equivalent of H₂O₂) typically leads to the selective formation of the sulfoxide. nih.gov
Sulfone Formation: The use of excess oxidizing agent or harsher reaction conditions drives the oxidation further to yield the sulfone. organic-chemistry.org
The resulting sulfone group is a strong electron-withdrawing group and can act as a good leaving group in nucleophilic substitution reactions, providing an alternative route for functionalization at the C2-position. researchgate.net
| Substrate | Reagent(s) | Product(s) |
| 2-(Methylthio)oxazolo[4,5-b]pyridine | Hydrogen Peroxide (H₂O₂) or m-CPBA | 2-(Methylsulfinyl)oxazolo[4,5-b]pyridine (Sulfoxide) |
| 2-(Methylthio)oxazolo[4,5-b]pyridine | Excess Hydrogen Peroxide or m-CPBA | 2-(Methylsulfonyl)oxazolo[4,5-b]pyridine (Sulfone) |
| 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine | Hydrogen Peroxide or m-CPBA | 5-Chloro-2-(methylsulfinyl)oxazolo[4,5-b]pyridine and/or 5-Chloro-2-(methylsulfonyl)oxazolo[4,5-b]pyridine |
This table illustrates the oxidation patterns for thioether derivatives of the oxazolo[4,5-b]pyridine core.
Reactivity of the Bromo Substituent
The bromine atom at the 5-position of the pyridine (B92270) ring is a versatile handle for introducing molecular diversity, primarily through substitution and cross-coupling reactions.
The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like bromine. nih.gov The reaction involves the addition of a nucleophile to the ring to form a negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity. nih.gov
The reactivity of the 5-bromo position towards SNAr is influenced by the electronic nature of the fused oxazole ring and other substituents. While SNAr reactions on electron-deficient heteroarenes can proceed smoothly, the precise conditions required (e.g., temperature, base, solvent) depend on the specific nucleophile and substrate. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiols, can be employed to displace the bromo substituent.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-heteroatom bond formation, and the bromo substituent at the 5-position serves as an excellent electrophilic partner in these transformations. rsc.orgnih.gov
Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene, such as methyl acrylate (B77674), in the presence of a palladium catalyst and a base. It is a powerful method for the alkenylation of the pyridine ring. mdpi.com For instance, a 5-bromo-oxazolo[4,5-b]pyridine derivative has been successfully reacted with methyl acrylate using a palladium catalyst to yield the corresponding E-isomer of the methyl ester, demonstrating a sophisticated method for functionalizing the pyridine ring.
Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron reagent (e.g., an arylboronic acid) with an aryl halide. nih.govmdpi.com This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govmdpi.com The 5-bromo position of the oxazolopyridine scaffold is an ideal site for Suzuki coupling, enabling the introduction of various aryl and heteroaryl groups. nih.govresearchgate.net The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system. mdpi.commdpi.com
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Heck Coupling | Methyl acrylate | Palladium catalyst | 5-Alkenyl-oxazolo[4,5-b]pyridine derivative |
| Suzuki Coupling | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-oxazolo[4,5-b]pyridine derivative |
| Suzuki Coupling | Heteroarylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-Heteroaryl-oxazolo[4,5-b]pyridine derivative |
This table summarizes common palladium-catalyzed cross-coupling reactions applicable to the 5-bromo position. mdpi.commdpi.com
Functionalization of the Pyridine Ring System
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quora.com When such reactions do occur, they typically proceed at the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions results in a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.com
In the this compound molecule, the situation is more complex due to the presence of the fused oxazole ring and the bromo and thiol substituents. The electronic effects of these groups must be considered to predict the most likely sites of electrophilic attack.
Bromo Group (at C5): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director due to the electron-donating resonance effect of its lone pairs. In this system, it would direct incoming electrophiles to the 4- and 6-positions.
Thiol Group (at C2): The thiol group can exist in its thiol (-SH) or thione (=S) tautomeric form. In either form, it is generally considered an activating group and an ortho, para-director. However, its influence on the pyridine ring of the fused system is mediated through the oxazole ring.
Given the challenges of direct electrophilic substitution, the introduction of diverse functional groups onto the pyridine ring of the oxazolo[4,5-b]pyridine scaffold is more commonly achieved through other synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions. The bromine atom at the C5 position serves as a convenient handle for such transformations.
For instance, the Heck reaction has been successfully employed to introduce a carboxylic acid moiety onto the pyridine ring of a related 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine. clockss.org This reaction involves the palladium-catalyzed coupling of the bromo-substituted pyridine with methyl acrylate, followed by reduction of the resulting double bond. clockss.org This demonstrates the utility of palladium-catalyzed reactions for C-C bond formation at the C5 position.
Other powerful cross-coupling reactions that could be applied to this compound include:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system to introduce alkynyl functionalities. mdpi.com
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce amino groups.
Stille Coupling: Coupling with organostannanes to form C-C bonds.
Furthermore, the introduction of a nitro group can significantly alter the reactivity of the oxazolopyridine system, making it more susceptible to nucleophilic attack. mdpi.comnih.gov The synthesis of nitro-derivatives of oxazolo[3,2-a]pyridinium salts has been reported, showcasing that nitration is a feasible, albeit potentially challenging, transformation. mdpi.com Subsequent reactions of these nitro-derivatives with nucleophiles can lead to a variety of functionalized products. mdpi.com The introduction of an amino group can also be achieved, for example, through the reduction of a nitro group or via Buchwald-Hartwig amination. The synthesis of 7-amino-oxazolo[5,4-d]pyrimidine derivatives has been reported, highlighting the accessibility of amino-functionalized oxazolopyrimidine systems. mdpi.com
| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Position |
|---|---|---|---|
| Heck Reaction | Pd(OAc)2, P(o-tolyl)3 | -CH=CH-COOR | C5 |
| Suzuki Coupling | Pd(PPh3)4, Base | Aryl, Heteroaryl, Alkyl | C5 |
| Sonogashira Coupling | Pd(PPh3)4, CuI, Base | Alkynyl | C5 |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | -NR1R2 | C5 |
| Nitration | HNO3/H2SO4 | -NO2 | Pyridine ring (position dependent on conditions) |
Synthesis of Compound Libraries and Analogues
The synthesis of compound libraries based on a common scaffold is a cornerstone of modern drug discovery and materials science. The design of such libraries aims to systematically explore the chemical space around a core structure to identify compounds with desired properties. For the this compound scaffold, several design principles can be applied to generate a library of structurally diverse analogues.
A key strategy is the diversification at multiple positions of the heterocyclic core. The this compound molecule offers at least three primary points for diversification:
The C2-position: The thiol group can be alkylated or used as a handle for further reactions. Alternatively, starting from 2-amino-3-hydroxypyridine (B21099), a variety of substituents can be introduced at the C2-position by condensation with different carboxylic acids, acid chlorides, or orthoesters. researchgate.netresearchgate.net
The C5-position: As discussed previously, the bromine atom is a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents.
The Pyridine Ring: While direct functionalization of other positions on the pyridine ring is challenging, multi-step sequences or the use of pre-functionalized starting materials can introduce substituents at C4, C6, and C7.
The synthesis of libraries of related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines and pyrazolopyridines, often employs a building block approach, where a common intermediate is reacted with a diverse set of reagents to generate the final library. nih.govnih.gov A similar approach could be employed for the target scaffold, for example, by synthesizing a key intermediate and then performing parallel cross-coupling reactions with a library of boronic acids to diversify the C5-position. The use of microwave-assisted synthesis can significantly accelerate the production of such libraries. nih.gov
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecules and bioconjugates. rsc.org The this compound scaffold is well-suited for the application of click chemistry, primarily through two approaches: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction and involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.gov To utilize this reaction, the this compound scaffold would first need to be functionalized with either an azide or a terminal alkyne group. For example, an alkyne could be introduced at the C5-position via a Sonogashira coupling. The resulting alkynyl-oxazolopyridine could then be "clicked" with a variety of azides to generate a library of triazole-containing conjugates. A similar strategy has been successfully used to synthesize a novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles. nih.gov
Thiol-Ene Click Chemistry: The presence of the thiol group at the C2-position provides a direct handle for thiol-ene click chemistry. This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene). This reaction is typically initiated by UV light or a radical initiator and proceeds with high efficiency and selectivity. The this compound can be reacted with a variety of alkene-containing molecules to form stable thioether conjugates. This approach is particularly attractive for bioconjugation, as it can be performed under mild, biocompatible conditions.
The application of click chemistry allows for the efficient and modular synthesis of complex derivatives of this compound, linking this heterocyclic core to other molecules of interest, such as peptides, carbohydrates, or fluorescent dyes.
Advanced Spectroscopic and Structural Elucidation of 5 Bromooxazolo 4,5 B Pyridine 2 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Bromooxazolo[4,5-b]pyridine-2-thiol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the integrity of the fused heterocyclic core. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which can influence the observed chemical shifts, particularly for the N-H/S-H protons.
The ¹H NMR spectrum of the oxazolo[4,5-b]pyridine (B1248351) core is characterized by distinct signals corresponding to the protons on the pyridine (B92270) ring. In the case of the 5-bromo substituted scaffold, two aromatic protons remain, H-6 and H-7.
Due to the fused ring system, these protons form an AX spin system and typically appear as doublets. Based on data from closely related derivatives such as 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine, the proton H-7 is expected to resonate at a slightly higher field (lower ppm) compared to H-5. clockss.org For instance, in the aforementioned derivative, the H-7 proton appears as a doublet around δ 8.12 ppm, while the H-5 proton is observed further downfield as a doublet near δ 8.72 ppm. clockss.org The observed coupling constant between these two protons is small, typically around J = 2.0 Hz, which is characteristic of a meta-coupling relationship.
Additionally, a broad singlet corresponding to the exchangeable proton of the N-H (thione tautomer) or S-H (thiol tautomer) group is anticipated. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically found in the downfield region of the spectrum.
Table 1: Representative ¹H NMR Data for 5-Bromooxazolo[4,5-b]pyridine Derivatives
| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |
| 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | H-7 | 8.12 | d | 2.0 | clockss.org |
| H-5 | 8.72 | d | 2.0 | clockss.org | |
| 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine* | H-7 | 7.78 | d | 2.1 | researchgate.net |
| H-5 | 8.48 | d | 2.1 | researchgate.net |
Note: Numbering in this derivative may be presented as 6-Bromo, which corresponds to the 5-Bromo position in standard nomenclature.
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the six carbon atoms in the fused ring system.
C-2 : This carbon, part of the oxazole (B20620) ring and bonded to the sulfur atom, is expected to resonate significantly downfield, likely in the range of δ 165-175 ppm, characteristic of a thiocarbonyl or equivalent carbon in a thione/thiol system.
Aromatic CH Carbons (C-6, C-7) : These carbons will appear in the typical aromatic region, generally between δ 110-140 ppm.
Quaternary Carbons (C-3a, C-5, C-7a) :
C-5 : The carbon atom directly attached to the bromine atom will be shifted to a higher field (lower ppm value) due to the heavy atom effect, typically appearing around δ 115-125 ppm.
C-3a and C-7a : These are the bridgehead carbons where the oxazole and pyridine rings are fused. They are expected in the δ 140-160 ppm range.
While specific data for the parent thiol is scarce, analysis of S-alkylated derivatives of the non-brominated core provides insight into the chemical shift ranges. For example, in 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylthio)oxazolo[4,5-b]pyridine, carbon signals for the core are observed at δ 113.30, 119.56, 126.23, 145.75, 150.26, and 152.99 ppm, with the C-2 carbon appearing at δ 168.81 ppm. The introduction of bromine at the C-5 position would further modulate these values.
Table 2: Predicted and Representative ¹³C NMR Chemical Shift Ranges for the 5-Bromooxazolo[4,5-b]pyridine Core
| Carbon Atom | Predicted Chemical Shift (δ ppm) | Notes |
| C-2 | 165 - 175 | Thiocarbonyl carbon (C=S) of the thione tautomer. |
| C-3a | 145 - 155 | Quaternary bridgehead carbon. |
| C-5 | 115 - 125 | Quaternary carbon attached to bromine; experiences shielding. |
| C-6 | 130 - 145 | Aromatic methine (CH) carbon. |
| C-7 | 115 - 125 | Aromatic methine (CH) carbon. |
| C-7a | 150 - 160 | Quaternary bridgehead carbon. |
To unequivocally assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key cross-peak would be observed between the signals for H-6 and H-7, confirming their meta-relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). It would show clear cross-peaks connecting the H-6 signal to the C-6 signal and the H-7 signal to the C-7 signal, allowing for the definitive assignment of these carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). HMBC is instrumental in piecing together the entire molecular framework. Expected key correlations for this molecule would include:
H-7 correlating to the bridgehead carbons C-5 and C-3a.
H-6 correlating to the bridgehead carbon C-7a.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₆H₃BrN₂OS) is 229.9200 Da for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). An experimental HRMS measurement yielding a value very close to this would unequivocally confirm the compound's elemental composition.
A critical feature in the mass spectrum of a monobrominated compound is the isotopic pattern. Due to the nearly equal natural abundance of the two stable bromine isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the molecular ion region will exhibit a characteristic pair of peaks (M⁺ and M+2⁺) of almost identical intensity, separated by approximately 2 Da. nih.gov This distinctive signature is a powerful diagnostic tool for identifying bromine-containing compounds. nih.gov
ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. rsc.org this compound, with its acidic N-H/S-H proton, can be readily analyzed in both positive-ion mode, detecting the protonated molecule [M+H]⁺, and negative-ion mode, detecting the deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion can induce fragmentation, providing valuable structural information. While specific fragmentation data for this compound is not widely published, plausible fragmentation pathways for the [M+H]⁺ ion can be predicted based on the structure of other heterocyclic systems. mdpi.com These may include:
Loss of the bromine radical (Br•).
Cleavage of the oxazole ring, potentially leading to the loss of carbon monoxide (CO) or carbon monosulfide (CS).
Fission of the pyridine ring.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic analysis is fundamental in confirming the molecular structure and exploring the electronic nature of the oxazolo[4,5-b]pyridine system.
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its fused heterocyclic structure and thiol/thione functional group.
The compound can exist in two tautomeric forms: the thiol form, characterized by an S-H group, and the thione form, with a C=S and an N-H group. The IR spectrum would likely reflect the predominant tautomer in the solid state.
Key expected vibrational bands include:
N-H Stretch: For the thione tautomer, a broad absorption band is anticipated in the region of 3100-3400 cm⁻¹, characteristic of N-H stretching vibrations.
Aromatic C-H Stretch: Sharp absorption bands typically appear just above 3000 cm⁻¹ for the stretching vibrations of the C-H bonds on the pyridine ring.
C=S Stretch: The thione form would exhibit a characteristic C=S stretching band, which can be found in the 1050-1250 cm⁻¹ region.
C=N and C=C Stretching: Vibrations associated with the C=N bond of the oxazole ring and the C=C bonds of the pyridine ring are expected in the fingerprint region of 1400-1650 cm⁻¹.
C-O-C Stretch: The stretching of the C-O-C bond within the oxazole ring typically gives rise to a strong band between 1000 and 1300 cm⁻¹.
C-Br Stretch: A band corresponding to the C-Br stretching vibration is expected at lower frequencies, generally in the 500-600 cm⁻¹ range.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Thione form) | 3100-3400 | Stretch |
| Aromatic C-H | >3000 | Stretch |
| C=N / C=C | 1400-1650 | Ring Stretch |
| C=S (Thione form) | 1050-1250 | Stretch |
| C-O-C | 1000-1300 | Asymmetric Stretch |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which are directly related to its system of conjugated π-electrons. The fused oxazolo[4,5-b]pyridine ring system constitutes an extended conjugated system.
The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* These high-energy transitions are characteristic of aromatic and conjugated systems and typically result in strong absorption bands at shorter wavelengths (higher energy).
n → π Transitions:* These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen, oxygen, or sulfur atoms) to an anti-bonding π* orbital. They appear as weaker absorption bands at longer wavelengths.
The introduction of substituents onto the oxazolo[4,5-b]pyridine core is known to significantly influence the absorption and fluorescence spectra. researchgate.netresearchgate.net The bromine atom, being an electron-withdrawing group, and the thiol/thione group can modulate the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). For example, research on other oxazolo[4,5-b]pyridine derivatives has shown that electron-donating and electron-withdrawing groups alter the electronic properties and can induce intramolecular charge transfer upon excitation. researchgate.net Theoretical studies on related thiol/thione compounds have also been used to simulate and interpret their UV-Vis absorption spectra. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Description |
|---|---|---|
| π → π* | 200-300 | High-intensity absorption from the conjugated aromatic system. |
X-Ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing data on bond lengths, bond angles, and the spatial arrangement of molecules.
Single crystal X-ray crystallography allows for the unambiguous determination of the molecular structure, including the connectivity of atoms and the conformation of the molecule. For this compound, this technique would confirm the planar nature of the fused ring system and provide precise measurements of all bond lengths and angles.
While a specific crystal structure for this compound is not publicly available, data from closely related heterocyclic systems provide a basis for what to expect. For instance, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole revealed a nearly planar arrangement of the fused rings. mdpi.com Similar analyses on other pyridine-fused heterocycles confirm the planarity of the core structure. nih.gov This analysis would definitively establish the tautomeric form (thiol vs. thione) present in the crystal lattice by locating the position of the hydrogen atom on either the sulfur or nitrogen atom.
Table 3: Representative Crystallographic Parameters from a Related Fused Heterocycle (Compound 3 in mdpi.com)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Note: This data is for a different, but structurally relevant, bromo-substituted fused heterocyclic system and is presented for illustrative purposes.
The study of crystal packing reveals how individual molecules are arranged in the crystal lattice, which is governed by various intermolecular forces. These interactions are crucial for determining the material's physical properties, such as melting point and solubility.
For this compound, several types of intermolecular interactions are expected to play a role in the crystal packing:
Hydrogen Bonding: If the thione tautomer is present, strong N-H···S or N-H···N hydrogen bonds could form, linking molecules into chains or sheets.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electronegative atoms like nitrogen, oxygen, or sulfur on adjacent molecules.
π–π Stacking: The planar, electron-rich aromatic rings are likely to engage in π–π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties and stability of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. nih.govaimspress.com For heterocyclic compounds like 5-Bromooxazolo[4,5-b]pyridine-2-thiol, DFT calculations, often using the B3LYP method with a basis set like 6-311G(d), are performed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). aimspress.com These calculations provide key electronic parameters such as total energy, dipole moment, and the distribution of electron density. nih.gov The optimized structure reveals bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and stability. nih.gov The imidazo[4,5-b]pyridine scaffold, a related heterocyclic system, has been studied using DFT to elucidate electronic structures and thermodynamic stabilities. mdpi.com
Table 1: Representative Parameters from DFT Calculations for Heterocyclic Compounds This table presents typical parameters obtained from DFT calculations for compounds structurally related to this compound, illustrating the type of data generated.
| Parameter | Description | Typical Value Range |
|---|---|---|
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. A lower energy indicates higher stability. | -1500 to -3000 |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. | 2.0 - 6.0 D |
| Point Group | Describes the symmetry of the molecule. Most complex heterocyclic molecules belong to the C1 point group (asymmetrical). | C1 |
Frontier molecular orbital theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. aimspress.comnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, making it more prone to donating or accepting electrons. researchgate.net This analysis helps predict how the molecule will behave in chemical reactions. nih.gov
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors This table provides illustrative values for HOMO-LUMO analysis, based on typical findings for similar pyridine-based heterocyclic compounds.
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Higher values indicate a better electron donor. | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate a better electron acceptor. | -1.5 |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). A smaller gap implies higher reactivity. | 5.0 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. aimspress.comchemrxiv.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the locations of lone pair electrons on heteroatoms. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. chemrxiv.org For this compound, the MEP map would likely indicate that the nitrogen atoms of the pyridine (B92270) and oxazole (B20620) rings, as well as the oxygen atom, are electron-rich (nucleophilic) sites. The hydrogen atom of the thiol group would be an electron-poor (electrophilic) site.
Table 3: Predicted Reactive Sites from MEP Analysis This table summarizes the likely reactive sites on the this compound molecule as predicted by MEP analysis.
| Region on Molecule | Predicted Electrostatic Potential | Type of Reactive Site |
|---|---|---|
| Nitrogen and Oxygen Atoms | Negative (Electron-rich) | Nucleophilic (prone to electrophilic attack) |
| Hydrogen of Thiol (-SH) group | Positive (Electron-deficient) | Electrophilic (prone to nucleophilic attack) |
| Aromatic Rings | Neutral to slightly negative | Site for π-π stacking interactions |
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. actascientific.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.
Molecular docking simulations are used to explore the binding of this compound derivatives within the active sites of various enzymes. Studies on structurally related oxazolo[5,4-b]pyridine (B1602731) and thiazolo[4,5-b]pyridine (B1357651) compounds have demonstrated their potential to interact with key enzymes involved in inflammation, such as Prostaglandin synthase-2 (also known as Cyclooxygenase-2 or COX-2). researchgate.netresearchgate.net
In these simulations, the ligand is placed into the binding pocket of the target protein, and its position and orientation are adjusted to find the best fit. The results are scored based on the calculated binding energy, with lower energy values indicating a more stable interaction. The analysis reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site. For instance, docking studies of oxazolo[5,4-b]pyridine derivatives with Prostaglandin synthase-2 (PDB ID: 1CX2) have shown high binding affinity, suggesting their potential as anti-inflammatory agents. researchgate.net Similar docking approaches can be applied to other targets like Dihydrofolate reductase (DHFR) and Phosphoinositide 3-kinase (PI3K) to explore potential anticancer or other therapeutic activities.
Table 4: Representative Ligand-Protein Interactions from Docking Studies with Prostaglandin Synthase-2 (COX-2) This table illustrates the types of interactions observed in docking studies of similar heterocyclic compounds with the active site of COX-2, a target for anti-inflammatory drugs.
| Type of Interaction | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Nitrogen/Oxygen atoms, Thiol group | Arg, Tyr, Ser |
| Hydrophobic Interactions | Pyridine and Oxazole rings | Val, Leu, Ile, Phe |
| π-π Stacking | Aromatic rings | Tyr, Phe, Trp |
Conformational analysis, a key component of docking studies, involves identifying the most energetically favorable three-dimensional shape (conformation) of the ligand when it is inside the protein's binding site. researchgate.net The software explores various possible rotations around the ligand's single bonds to find the "binding pose" that maximizes favorable interactions with the protein.
The predicted binding mode provides a detailed picture of how the molecule is oriented within the active site. This information is critical for structure-activity relationship (SAR) studies, helping chemists understand why certain structural features of a molecule contribute to its biological activity. By predicting how derivatives of this compound might bind, researchers can rationally design new compounds with improved potency and selectivity for a specific enzyme target. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dihydrofolate reductase (DHFR) |
| Phosphoinositide 3-kinase (PI3K) |
Structure-Activity Relationship (SAR) Derivation via Computational Methods
The exploration of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for the rational design of more effective therapeutic agents. Computational methods are instrumental in dissecting how the structural features of a molecule, such as this compound, influence its biological activity. While direct computational SAR studies on this specific compound are not extensively documented, the methodologies applied to the broader class of pyridine derivatives and related heterocyclic systems provide a clear framework for how such investigations would proceed. nih.gov
Molecular docking simulations are a cornerstone of computational SAR. This technique predicts the preferred orientation of a molecule when bound to a target receptor or enzyme, as well as the binding affinity. For related thiazolo[4,5-b]pyridine derivatives, molecular docking has been successfully used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their biological activity. nih.govresearchgate.netmdpi.com In the case of this compound, docking studies could be employed to understand how the bromo and thiol substituents contribute to binding with a specific protein target.
The following table outlines the computational methods typically employed in SAR studies of similar heterocyclic compounds:
| Computational Method | Purpose in SAR Derivation | Potential Application to this compound |
| Molecular Docking | Predicts binding mode and affinity to a biological target. | To understand how the compound interacts with the active site of a target enzyme or receptor. |
| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity. | To build a predictive model for the activity of new derivatives based on their steric and electrostatic fields. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | To design new compounds that retain the key features for activity while optimizing other properties. |
| Density Functional Theory (DFT) | Calculates electronic properties such as charge distribution and molecular orbitals. | To understand how the bromo and thiol groups influence the electronic nature of the oxazolopyridine core. mdpi.com |
By systematically modifying the structure of this compound in silico (e.g., by replacing the bromine atom with other halogens or the thiol group with other functionalities) and calculating the resulting changes in molecular descriptors and predicted binding affinities, a comprehensive SAR profile can be developed. This allows for the identification of key structural motifs that are either beneficial or detrimental to the desired biological activity.
Prediction of Spectroscopic Parameters
Computational chemistry also offers robust methods for the prediction of various spectroscopic parameters, which can aid in the characterization and identification of novel compounds. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used to calculate spectroscopic data, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra.
For heterocyclic systems analogous to this compound, DFT calculations have been shown to provide theoretical data that are in good agreement with experimental findings. nih.govresearchgate.net These calculations can help in the assignment of complex spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained. For the oxazolo[4,5-b]pyridine (B1248351) core, computational methods can help to resolve ambiguities in spectral assignments, especially for the carbon atoms within the fused ring system. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These predicted frequencies can then be compared with experimental data to aid in the identification of characteristic functional group vibrations. For this compound, this would include the C=N stretching of the oxazole ring, the C-S stretching of the thiol group, and the vibrations of the pyridine ring.
UV-Visible Spectroscopy: The electronic absorption spectra of molecules can be predicted using TD-DFT calculations. This method provides information about the electronic transitions between molecular orbitals. For related donor-acceptor dyes, computational studies have been used to explain the intramolecular charge transfer (ICT) processes that give rise to the observed absorption bands. mdpi.com In the case of this compound, TD-DFT could be used to predict the wavelengths of maximum absorption (λmax) and to understand the nature of the electronic transitions involved.
The table below summarizes the predictable spectroscopic parameters and the computational methods used:
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT |
| Infrared Spectroscopy | Vibrational Frequencies | DFT frequency calculations |
| UV-Visible Spectroscopy | Absorption Maxima (λmax), Oscillator Strengths | Time-Dependent Density Functional Theory (TD-DFT) |
The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. rsc.org Nevertheless, these computational tools provide invaluable support for the experimental characterization of this compound and its derivatives.
Exploration of Biological Activities in Vitro and Mechanistic Studies
Antimicrobial Activity Studies (In Vitro)
Derivatives of the oxazolo[4,5-b]pyridine-2-thiol (B2489188) scaffold have demonstrated notable antimicrobial properties in various in vitro studies. These investigations have explored their efficacy against a spectrum of pathogenic bacteria and fungi.
A series of 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiol derivatives have been synthesized and evaluated for their antibacterial activity against several human pathogenic bacteria. researchgate.net The screening included both Gram-positive strains, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. researchgate.net Generally, Gram-positive bacteria have shown greater sensitivity to compounds with related heterocyclic structures compared to Gram-negative bacteria, which are often more resistant. nih.gov Studies on similar fused heterocyclic compounds have also reported activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
The antifungal potential of oxazolo[4,5-b]pyridine-2-thiol derivatives has also been a subject of investigation. A study involving 1,2,3-triazole derivatives of this scaffold tested their efficacy against three pathogenic fungi: Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net The findings from these screenings help to identify promising compounds for further development as antifungal agents. researchgate.net Research on related thiazolo[4,5-b]pyridine (B1357651) structures has also shown significant activity, with some compounds exhibiting potent inhibition of fungal growth. researchgate.net
The antimicrobial potency of new compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For derivatives of oxazolo[4,5-b]pyridine-2-thiol, MIC values have been established through microdilution assays. researchgate.netresearchgate.net These assays involve preparing serial dilutions of the test compounds in a liquid medium, which is then inoculated with the microbial strains. nih.gov The results from these tests provide a quantitative measure of the compounds' effectiveness. For instance, studies on related thiazolo[4,5-b]pyridin-5-ones have reported MIC values in the range of 0.12 to 0.47 mg/mL against certain bacterial strains. researchgate.net
| Microorganism | Compound Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Thiazolo[4,5-b]pyridine derivative | 12.5 - 25.0 | researchgate.net |
| Staphylococcus epidermidis | Thiazolo[4,5-b]pyridine derivative | 19.5 | researchgate.net |
| Trichophyton tonsurans | Thiazolo[4,5-b]pyridine derivative | 8 | researchgate.net |
| Escherichia coli | Triazolo[4,3-a]pyrazine derivative | 16 | mdpi.com |
Note: The data presented is for structurally related compounds to indicate the potential activity of the scaffold.
The precise mechanisms by which oxazolo[4,5-b]pyridine (B1248351) derivatives exert their antimicrobial effects are a subject of ongoing research. However, studies on structurally similar heterocyclic compounds suggest potential molecular targets. Two such targets are DNA gyrase and dihydrofolate reductase (DHFR), both of which are essential enzymes for bacterial survival. nih.gov
DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov Its inhibition leads to the disruption of these processes and ultimately bacterial cell death. The GyrB subunit of DNA gyrase is a validated target for antibacterial agents. nih.gov Similarly, DHFR is a key enzyme in the folate synthesis pathway, which is necessary for the production of nucleotides and certain amino acids. nih.gov Inhibition of DHFR blocks this pathway, halting DNA synthesis and cell growth. nih.gov Molecular docking studies on related imidazo[4,5-b]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown favorable binding interactions with the active sites of DHFR and DNA gyrase, supporting the hypothesis that these enzymes could be the targets for their antimicrobial activity. nih.govnih.gov
Anticancer/Antiproliferative Activity Studies (In Vitro)
In addition to antimicrobial properties, derivatives of related heterocyclic systems have been evaluated for their potential as anticancer agents. These in vitro studies typically involve assessing the compounds' ability to inhibit the growth of various human cancer cell lines.
The antiproliferative activity of compounds structurally related to 5-Bromooxazolo[4,5-b]pyridine-2-thiol has been tested against a panel of human cancer cell lines. For example, derivatives of 2-thioxoimidazo[4,5-b]pyridine, which shares a similar bicyclic core, were screened for their effects on cell lines including the MCF-7 breast cancer line. nih.govresearchgate.net Likewise, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been evaluated for cytotoxicity against cancer cell lines such as MCF-7. nih.gov These studies are crucial for identifying lead compounds that can selectively target cancer cells while minimizing toxicity to normal cells. nih.gov
| Compound Type | Cell Line | Activity Noted | Reference |
|---|---|---|---|
| 2-Thioxoimidazo[4,5-b]pyridine derivative | MCF-7 (Breast) | Antiproliferative activity | nih.govresearchgate.net |
| Oxazolo[5,4-d]pyrimidine derivative | MCF-7 (Breast) | Cytotoxic activity | nih.gov |
| Oxazolo[5,4-d]pyrimidine derivative | A549 (Lung) | Cytotoxic activity | nih.gov |
| Oxazolo[5,4-d]pyrimidine derivative | LoVo (Colon) | Cytotoxic activity | nih.gov |
| Oxazolo[5,4-d]pyrimidine derivative | HT29 (Colon) | Cytotoxic activity | nih.gov |
Note: The data presented is for structurally related compounds to indicate the potential activity of the scaffold.
Other Investigated Biological Activities
Herbicidal Activity (e.g., Acyl-ACP Thioesterase Inhibition)
There is no specific information available in the reviewed scientific literature regarding the herbicidal activity of this compound or its potential to inhibit acyl-ACP thioesterase. While related heterocyclic structures, such as thiazolo[4,5-b]pyridines, have been identified as potent inhibitors of acyl-ACP thioesterase, leading to significant herbicidal effects, similar studies on the oxazolo[4,5-b]pyridine scaffold, and specifically this compound, have not been reported. researchgate.netresearchgate.net
Enzyme Inhibition (e.g., COX, HIV-1 Reverse Transcriptase, Melatonin (B1676174) Receptors)
Detailed research findings on the inhibitory effects of this compound against cyclooxygenase (COX), HIV-1 reverse transcriptase, or melatonin receptors are not available in the current scientific literature. Studies have been conducted on other pyridine-fused heterocyclic compounds for these targets. For instance, various thiazolo[4,5-b]pyridine derivatives have been investigated for their anti-inflammatory properties, which may involve COX inhibition. nih.gov Similarly, other nitrogen-containing fused ring systems like triazolopyridines have been explored as inhibitors of HIV-1 reverse transcriptase. nih.govnih.gov However, these findings are not directly applicable to this compound, for which no specific data has been published.
Receptor Antagonism/Agonism
No specific studies detailing the receptor antagonism or agonism of this compound were identified in the literature review. Research into the interaction of pyridine-fused heterocycles with various receptors is an active area. For example, imidazo[1,2-a]pyridine (B132010) derivatives have been identified as agonists of the constitutive androstane (B1237026) receptor (CAR), and certain thiazolo[5,4-b]pyridine (B1319707) derivatives act as inhibitors of the c-KIT receptor. nih.govnih.gov Despite these activities within the broader class of related compounds, there is no published research to characterize the specific receptor binding profile of this compound.
Potential Applications in Chemical Biology and Materials Science
Utilization as Chemical Probes for Biological Systems
The development of chemical probes is essential for elucidating complex biological processes. The 5-Bromooxazolo[4,5-b]pyridine-2-thiol scaffold is a promising candidate for the creation of such probes, particularly for affinity-based studies and the development of fluorescent tags.
Affinity-based probes are molecules designed to bind specifically to a biological target, such as a protein or enzyme, allowing for its identification, isolation, or activity assessment. The structure of this compound offers several strategic advantages for the design of these probes. Heterocyclic scaffolds, such as imidazopyrazine, are often used as the core of photoaffinity probes to profile kinase inhibitors and their off-targets. nih.gov
The core oxazolo[4,5-b]pyridine (B1248351) structure can serve as the recognition element, with its specific shape and electronic properties mediating the binding to a target protein. The functional groups attached to this core allow for the covalent attachment of reporter molecules or reactive groups.
Thiol Group as a Handle: The thiol (-SH) group at the 2-position is a key functional handle. It can be readily alkylated or used in other sulfur-specific conjugation chemistries to attach a variety of tags, such as biotin (B1667282) for affinity purification (e.g., via streptavidin) or a photo-reactive group for covalently capturing binding partners upon photo-irradiation.
Bromo Group for Diversification: The bromine atom at the 5-position serves as a versatile anchor for synthetic modification. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), a wide array of chemical moieties can be introduced. This allows for the systematic tuning of the molecule's affinity and selectivity for its intended biological target.
Table 1: Conceptual Design of an Affinity-Based Probe from this compound
| Molecular Component | Function in Probe Design | Potential Modifications |
| Oxazolo[4,5-b]pyridine Core | Target Recognition Scaffold | Provides the foundational structure for specific binding interactions. |
| 2-Thiol Group | Conjugation Handle | Attachment of biotin (for pull-down assays), reporter enzymes, or photo-crosslinkers. |
| 5-Bromo Group | Affinity/Selectivity Tuning | Replacement with various aryl, heteroaryl, or alkyl groups via cross-coupling to optimize binding. |
Fluorescent tags are indispensable tools in chemical biology for visualizing cellular components and tracking biomolecules. Derivatives of the oxazolo[4,5-b]pyridine ring are known to possess interesting photophysical properties, suggesting that this compound could serve as a precursor for novel fluorescent dyes. researchgate.net
A study on a family of dyes based on the oxazolo[4,5-b]pyridine ring demonstrated that their fluorescence has a strong charge-transfer character. researchgate.net The introduction of electron-donating and electron-withdrawing groups into the molecule was found to increase both the ground and excited state dipole moments, a key factor in designing environment-sensitive or "push-pull" fluorophores. researchgate.net Similar heterocyclic systems, such as isothiazolo[4,5-b]pyridine derivatives, also exhibit solvatochromism, where their emission spectra shift depending on the polarity of the solvent. nih.gov This property is highly desirable for probes designed to report on changes in the local microenvironment within a cell.
By modifying the 5-bromo position with various electron-donating or -withdrawing groups, it is conceivable to tune the emission wavelength and quantum yield of the resulting fluorophore. The thiol group could then be used to conjugate this custom fluorescent tag to a protein or other biomolecule of interest.
Table 2: Reported Photophysical Properties of Selected Oxazolo[4,5-b]pyridine Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | Ethyl Acetate (B1210297) | Not Reported | ~400 |
| 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | DMSO | Not Reported | ~450 |
Data extracted from graphical representations in a study on the fluorescence behavior of oxazolo[4,5-b]pyridine derivatives. researchgate.net
Role in Coordination Chemistry and Metal Complexation
The field of coordination chemistry explores the interaction of metal ions with ligands. This compound possesses multiple heteroatoms that can act as electron-pair donors, making it a promising candidate for ligand design and the study of metal complexation.
The molecule exists in a tautomeric equilibrium between the thiol and thione forms. Both forms present multiple potential coordination sites for metal ions, including the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the oxazole (B20620) ring, and the exocyclic sulfur atom. This allows the molecule to potentially act as a monodentate, bidentate, or even a bridging ligand.
Heterocyclic thiones and their derivatives are well-established ligands in coordination chemistry. mdpi.com They often act as bidentate N,S-donor systems, coordinating to metal centers through the sulfur atom and a nearby nitrogen atom. mdpi.comnih.gov The resulting chelate ring enhances the stability of the metal complex. In this compound, chelation could occur via the pyridine nitrogen and the oxazole nitrogen, or through one of the nitrogen atoms and the sulfur atom.
Table 3: Potential Donor Atoms in this compound for Metal Coordination
| Potential Donor Atom | Chemical Nature | Potential Metal Partners |
| Pyridine Nitrogen | Hard/Borderline Base | First-row transition metals (e.g., Cu(II), Ni(II), Zn(II)), Lanthanides |
| Oxazole Nitrogen | Borderline Base | Transition metals |
| Thiol/Thione Sulfur | Soft Base | Soft transition metals (e.g., Pd(II), Pt(II), Hg(II), Ag(I), Au(I)) |
The diverse set of donor atoms in this compound suggests it could exhibit selective binding affinity for different metal ions. Azole-based cyclic peptides, for instance, show a high propensity for chelating metal ions. nih.gov The soft sulfur donor would be expected to have a high affinity for soft late transition metals and heavy metals, while the harder nitrogen donors would favor borderline or hard metal ions. This differential affinity could be exploited for applications in metal ion sensing or extraction.
For example, oxadiazole-based macrocyclic ligands have been developed as fluorescent "OFF-ON" sensors for Zn²⁺, where metal binding prevents photoinduced electron transfer (PET) and "turns on" fluorescence. mdpi.com It is plausible that metal complexation with derivatives of this compound could similarly modulate their photophysical properties, leading to the development of new sensors for specific metal ions. Spectroscopic techniques such as UV-Vis absorption, fluorescence emission, and NMR spectroscopy would be instrumental in quantifying the metal-binding affinity and determining the stoichiometry of the resulting complexes.
Applications in Material Science
Heterocyclic compounds form the backbone of many advanced materials used in organic electronics and photonics. msesupplies.comencyclopedia.pub The this compound structure contains key features that make it a valuable building block for the synthesis of novel functional materials.
The presence of the bromine atom is particularly significant. Bromo-substituted aromatic and heterocyclic compounds are crucial intermediates in materials synthesis, primarily serving as electrophilic partners in palladium-catalyzed cross-coupling reactions. researchgate.netbenthamdirect.com This allows for the construction of large, conjugated π-systems, which are the basis for organic semiconductors, conductors, and light-emitting materials. msesupplies.com
Furthermore, research has shown that the incorporation of a bromo group can be advantageous in designing organic second-order nonlinear optical (NLO) materials. The bromo group can help favor an acentric crystal structure, which is a prerequisite for second-harmonic generation (SHG), and can also improve the transparency and thermal stability of the material. researchgate.net
The thiol group offers another avenue for materials applications. Thiols are known to self-assemble on gold surfaces, forming stable self-assembled monolayers (SAMs). This property could be used to anchor functional molecules derived from this compound onto electrodes for applications in molecular electronics, sensing, or as anti-corrosion agents.
Investigation in Polymer Chemistry (e.g., as building blocks)
The presence of two distinct reactive sites—the nucleophilic thiol group and the bromine atom suitable for cross-coupling reactions—makes this compound a promising candidate as a monomer for step-growth polymerization. Specifically, the molecule is well-suited for "thiol-bromo click polymerization," a facile and efficient method for creating multifunctional polymers. rsc.org This type of reaction proceeds via a quick and efficient nucleophilic substitution between a thiol and an alkyl or aryl bromide, forming a stable thioether linkage. researchgate.netnih.gov
The polymerization of a monomer like this compound could proceed via a self-condensation reaction under appropriate conditions, or it could be copolymerized with other monomers containing complementary functional groups (e.g., di-thiols or di-bromides). The resulting polymers would incorporate the rigid, heteroaromatic oxazolopyridine core into the polymer backbone. Such a structure is anticipated to impart desirable thermal stability and specific optical properties to the final material. The inclusion of sulfur and nitrogen heteroatoms, along with the aromatic system, can also lead to polymers with high refractive indices and high optical transparency, making them suitable for specialized optical applications. rsc.org Methodologies for preparing thiol-containing polymers are well-established and include both the polymerization of thiol-containing monomers and the post-polymerization modification of existing polymer chains. jsta.cl
Potential in Electronic Materials (e.g., photophysical properties)
Derivatives of the oxazolo[4,5-b]pyridine scaffold have been shown to possess significant fluorescence properties, making them attractive for use in electronic and optical materials such as organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.netmdpi.com The photophysical characteristics are highly dependent on the nature and position of substituents on the heterocyclic core. researchgate.net
Studies on related oxazolo[4,5-b]pyridine derivatives reveal that their fluorescence has a strong charge-transfer character. researchgate.net The introduction of electron-donating or electron-withdrawing groups can be used to tune the emission wavelength and fluorescence quantum yield. For instance, attaching an electron-donating group like a diethylamino group to the 2-position of the oxazolo[4,5-b]pyridine ring results in a compound with observable fluorescence, which is sensitive to solvent polarity. researchgate.net The bromine atom at the 5-position of the title compound acts as an electron-withdrawing group and a site for further functionalization, while the thiol group at the 2-position offers another handle for modification. By replacing these groups with various chromophores or auxochromes through reactions like Suzuki coupling at the bromo-position, a wide array of novel fluorophores could be systematically synthesized. mdpi.comnih.gov This tunability is key for designing materials with tailored photophysical properties for specific applications in materials science. researchgate.net
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | Acetonitrile | 382 | 440 | 0.61 | researchgate.net |
| 2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine | Acetonitrile | 329 | 370 | 0.55 | researchgate.net |
| 2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine | Acetonitrile | 326 | 375 | 0.03 | researchgate.net |
Corrosion Inhibition Studies (based on related thiol compounds)
Heterocyclic compounds containing sulfur and nitrogen atoms are well-known for their ability to act as corrosion inhibitors for various metals and alloys. While specific studies on this compound are not widely reported, extensive research on closely related molecules, such as pyridine-2-thiol (B7724439), provides strong evidence for its potential in this application. These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.
The inhibition mechanism involves the lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, which interact with the vacant d-orbitals of the metal atoms. The thiol group is particularly effective, as it can form strong covalent bonds with metal surfaces, for example, creating a Cu-S bond on copper and its alloys. This process, known as chemisorption, leads to a stable and effective protective film.
Electrochemical studies on pyridine-2-thiol have demonstrated its high efficiency in inhibiting the corrosion of brass in acidic solutions. Potentiodynamic polarization data show a significant decrease in the corrosion current density (icorr) in the presence of the inhibitor, while electrochemical impedance spectroscopy (EIS) shows a substantial increase in the charge transfer resistance (Rct), confirming the formation of a protective barrier on the metal surface.
| Inhibitor Concentration (mM) | Corrosion Current Density (icorr, µA/cm²) | Charge Transfer Resistance (Rct, Ω·cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| 0 (Blank) | 26.0 | Not Reported | - |
| 0.25 | 1.8 | Not Reported | >85 |
Given the structural similarities, this compound is expected to exhibit comparable or potentially enhanced corrosion inhibition properties due to the increased surface area and additional heteroatoms of the fused oxazole ring.
Synthetic Utility as Building Blocks for Complex Molecules
The dual functionality of this compound makes it a valuable and versatile building block in organic synthesis for the construction of more complex, polyfunctional heterocyclic systems. The bromine and thiol groups can be selectively addressed to introduce a variety of substituents and build molecular complexity.
The bromine atom at the 5-position of the pyridine ring is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Bromo-substituted heteroaromatics are valuable intermediates in organic synthesis, and their ability to undergo these transformations allows for the straightforward introduction of aryl, alkyl, and alkynyl groups. nih.govmdpi.com This strategy is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or biological properties.
The 2-thiol group offers a different set of synthetic possibilities. It can act as a nucleophile to react with various electrophiles. For instance, it can be alkylated to form thioethers or used in reactions with piperazine (B1678402) derivatives to introduce new side chains. sci-hub.se Furthermore, the thiol group can be oxidized to form disulfides or transformed into other functional groups, providing another layer of synthetic versatility. This reactivity allows the oxazolopyridine core to be integrated into larger molecular frameworks, serving as a scaffold for creating libraries of compounds for biological screening or materials testing. ekb.eg
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for constructing oxazolo[4,5-b]pyridine (B1248351) cores can be limited by harsh reaction conditions, extended reaction times, and low yields. researchgate.net A primary future objective is the development of more efficient and environmentally friendly synthetic strategies. researchgate.net Researchers should explore innovative methodologies such as:
Microwave-Assisted Synthesis: This technique has been successfully used to create libraries of related azole[4,5-b]pyridines and can significantly reduce reaction times while improving yields. researchgate.net
One-Pot, Multi-Component Reactions: Designing cascade reactions where multiple bonds are formed in a single step from simple precursors can enhance efficiency and atom economy. acs.org
C-H Activation/Annulation: Modern catalytic methods, such as rhodium(III)-catalyzed C-H activation, offer novel pathways to construct heterocyclic systems from readily available starting materials under milder conditions. rsc.org
These advanced synthetic approaches would facilitate the rapid and sustainable production of 5-Bromooxazolo[4,5-b]pyridine-2-thiol and its derivatives, making them more accessible for extensive biological screening.
Expanding the Scope of Chemical Functionalization
The chemical versatility of this compound is largely untapped. The bromine and thiol substituents are ideal anchor points for diversification through various chemical transformations. Future work should concentrate on:
Cross-Coupling Reactions: The bromo group is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, alkyl, and amino groups, thereby systematically modifying the molecule's steric and electronic properties. clockss.orgnih.gov
Thiol Group Modification: The 2-thiol moiety can be alkylated, oxidized, or used as a nucleophile to introduce diverse side chains, which can modulate solubility, cell permeability, and target engagement.
Direct C-H Functionalization: Exploring modern methods for direct C-H functionalization on the pyridine (B92270) ring could provide access to novel analogues that are difficult to synthesize through traditional methods. researchgate.net
Building a structurally diverse library of compounds is crucial for establishing robust structure-activity relationships (SAR) and identifying lead candidates with optimized pharmacological profiles.
Deeper Mechanistic Investigations of Biological Activities
While the broader class of oxazolopyridines has been associated with various biological activities, the specific mechanisms of action often remain poorly understood. researchgate.netmdpi.com Future research must move beyond preliminary screening to conduct in-depth mechanistic studies. Key areas of focus should include:
Target Identification and Validation: For derivatives showing promising activity, identifying the specific molecular targets (e.g., enzymes, receptors) is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.
Elucidation of Signaling Pathways: Investigating how these compounds modulate downstream signaling pathways is essential. For instance, analogues showing anticancer effects should be studied for their impact on cell cycle progression, apoptosis, and key cancer-related pathways. nih.gov
Structural Biology: Obtaining crystal structures of active compounds bound to their biological targets can provide atomic-level insights into the binding mode and guide the rational design of more potent and selective inhibitors.
A thorough understanding of the mechanism of action is critical for predicting efficacy, anticipating potential side effects, and advancing compounds through the drug development pipeline.
Exploration of New Therapeutic Areas
The oxazolo[4,5-b]pyridine scaffold has been explored for a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. tandfonline.comnih.govresearchgate.net However, the full therapeutic potential of derivatives from this compound is yet to be realized. Future investigations should broaden the scope of biological screening to include emerging and underserved therapeutic areas.
| Potential Therapeutic Area | Rationale Based on Analogue Studies |
| Oncology | Analogues have shown activity against various cancer cell lines and kinases like EGFR-TK and c-KIT. nih.govmdpi.comnih.gov |
| Inflammatory Diseases | Derivatives have demonstrated inhibition of GSK-3β and pro-inflammatory mediators. nih.gov |
| Infectious Diseases | The pyridine moiety is a common feature in antibacterial agents. researchgate.net |
| Neurological Disorders | Pyridine-fused heterocycles are being investigated for various CNS applications. |
| Immunotherapy | Exploring modulation of emerging immune targets like checkpoint inhibitors or cytokines. nih.govmdpi.com |
Systematic screening against a diverse panel of biological targets could uncover novel therapeutic applications for this versatile chemical scaffold.
Design of Next-Generation Analogues with Improved Selectivity and Potency
A major challenge in drug development is achieving high potency for the intended target while minimizing off-target effects. Future research on this compound should employ rational design strategies to create next-generation analogues with superior pharmacological properties. This involves:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold and correlating chemical changes with biological activity to identify key pharmacophoric features. mdpi.com
Bioisosteric Replacement: Replacing functional groups with bioisosteres to improve potency, selectivity, and pharmacokinetic properties.
Fragment-Based Drug Design: Using small molecular fragments that bind to the target as starting points to "grow" a more potent lead compound.
The goal is to develop highly selective molecules that engage their intended biological target with high affinity, leading to a better efficacy and safety profile. nih.gov
Integration of Advanced Computational and Experimental Methods for Drug Discovery
The synergy between computational and experimental approaches has become indispensable in modern drug discovery. jddhs.comresearchgate.net To accelerate the development of drugs derived from this compound, an integrated strategy is essential. mdpi.comjddhs.com
| Computational Method | Application in Drug Discovery |
| Molecular Docking | Predicts the binding mode of ligands within the active site of a biological target to guide compound design. tandfonline.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity to predict the potency of new analogues. jddhs.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-target complex over time to assess binding stability. jddhs.com |
| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds to filter out candidates with poor drug-like profiles early on. mdpi.com |
By using computational tools to screen virtual libraries and prioritize compounds for synthesis, researchers can significantly reduce the time and cost associated with experimental work. jddhs.com This rational, iterative cycle of design, synthesis, and testing is the cornerstone of modern, efficient drug discovery. jddhs.com
Q & A
Q. What are the common synthetic routes for preparing 5-bromooxazolo[4,5-b]pyridine-2-thiol?
The synthesis typically involves cyclocondensation or Friedlander condensation strategies. For example, oxazolo[4,5-b]pyridine derivatives are synthesized via [3+3] cyclocondensation of aminopyridine precursors with thiourea or thioamide reagents under reflux conditions . Bromination at the C5 position can be achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid) under controlled temperatures (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve ≥98% purity .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to confirm the presence of the oxazole ring, bromine substitution, and thiol group.
- Mass spectrometry (HRMS) : To verify molecular weight (MW: 152.17 g/mol) and isotopic pattern matching the bromine atom .
- Elemental analysis : Validate empirical formula (CHBrNOS).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Disposal : Follow hazardous waste regulations (e.g., incineration for halogenated organics) .
Advanced Research Questions
Q. How can structural modifications at the C6 and N3 positions enhance biological activity?
Modifications at the C6 position (e.g., introducing phenylazo groups) have shown a 3-fold increase in anticancer activity by enhancing DNA intercalation or kinase inhibition . At the N3 position, cyanoethylation or carboxylation improves solubility and bioavailability. For example, 3-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-propionic acid exhibits improved pharmacokinetic profiles .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response assays : Validate IC values across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects.
- Mechanistic studies : Use kinase profiling or DNA-binding assays to confirm target engagement .
- Control experiments : Compare with unmodified oxazolo[4,5-b]pyridine scaffolds to isolate the bromo-thiol moiety’s contribution .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The C5-bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing aryl, heteroaryl, or amino groups. For example:
Q. What computational methods predict the compound’s binding affinity for kinase targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
